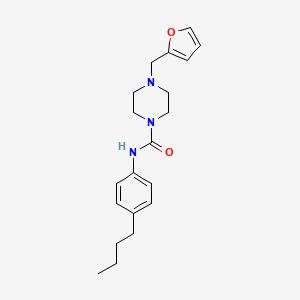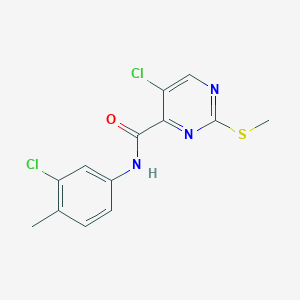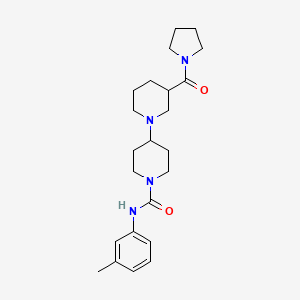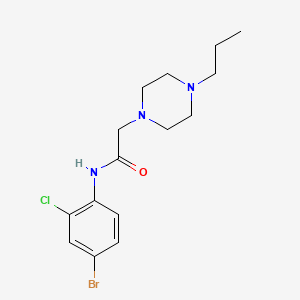
N-(4-butylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide, also known as BFPFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-(4-butylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. This compound has also been found to modulate the activity of other neurotransmitter systems, including serotonin and glutamate.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to decrease the levels of dopamine in the brain, which may contribute to its antipsychotic effects. This compound has also been found to increase the levels of serotonin and norepinephrine, which may contribute to its antidepressant effects.
实验室实验的优点和局限性
N-(4-butylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for dopamine D2 receptors. However, it also has several limitations, including its poor solubility in water and its potential for off-target effects.
未来方向
There are several future directions for the study of N-(4-butylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide. One potential area of research is the development of more selective dopamine D2 receptor antagonists with improved pharmacokinetic properties. Another potential area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential off-target effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
合成方法
The synthesis of N-(4-butylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide involves the reaction of 4-butylaniline with 2-furfural in the presence of hydrochloric acid, followed by the reaction of the resulting intermediate with piperazine and carboxylic acid. The final product is obtained after purification through recrystallization.
科学研究应用
N-(4-butylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide has been studied for its potential application in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
属性
IUPAC Name |
N-(4-butylphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-2-3-5-17-7-9-18(10-8-17)21-20(24)23-13-11-22(12-14-23)16-19-6-4-15-25-19/h4,6-10,15H,2-3,5,11-14,16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOYSSGTCPHUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5324289.png)
![2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5324291.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5324296.png)


![N-[2-(dimethylamino)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324330.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5324339.png)
![8-[(2-methyl-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5324345.png)


![3-(benzylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5324359.png)
![methyl 2-{[2-cyano-3-(2,4-dimethoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5324380.png)
![3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5324384.png)
